Casein kinase 1|A-IN-5

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Casein kinase 1|A-IN-5 is a compound that belongs to the casein kinase 1 family, which is a group of serine/threonine protein kinases. These kinases are involved in various cellular processes, including membrane trafficking, cell cycle progression, chromosome segregation, apoptosis, autophagy, cell metabolism, differentiation, circadian rhythm, immune response, neurodegeneration, and cancer . This compound is a specific inhibitor of casein kinase 1 alpha, making it a valuable tool in scientific research and potential therapeutic applications.

Chemical Reactions Analysis

Casein kinase 1|A-IN-5, as an inhibitor, primarily interacts with its target enzyme through binding rather than undergoing traditional chemical reactions like oxidation, reduction, or substitution. The compound’s efficacy is determined by its ability to bind to the active site of casein kinase 1 alpha, thereby inhibiting its activity. Common reagents and conditions used in the synthesis of kinase inhibitors include various organic solvents, catalysts, and protective groups to ensure the stability and selectivity of the final product .

Scientific Research Applications

Casein kinase 1|A-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of casein kinase 1 alpha and its role in various signaling pathways. In biology, it helps elucidate the mechanisms of cell cycle regulation, apoptosis, and autophagy. In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and immune-related conditions .

Mechanism of Action

The mechanism of action of casein kinase 1|A-IN-5 involves its binding to the active site of casein kinase 1 alpha. This binding inhibits the kinase’s activity, preventing the phosphorylation of its target substrates. Casein kinase 1 alpha is a key regulator in several signaling pathways, including the Wnt/β-catenin pathway, which is involved in cell proliferation and differentiation. By inhibiting casein kinase 1 alpha, this compound can modulate these pathways, leading to various cellular effects .

Comparison with Similar Compounds

Casein kinase 1|A-IN-5 is unique in its specificity for casein kinase 1 alpha. Similar compounds include other inhibitors of the casein kinase 1 family, such as casein kinase 1 delta and casein kinase 1 epsilon inhibitors. These compounds share structural similarities but differ in their target specificity and biological effects. For example, casein kinase 1 delta and casein kinase 1 epsilon inhibitors are involved in regulating circadian rhythms and have distinct roles in cellular signaling compared to casein kinase 1 alpha inhibitors .

Properties

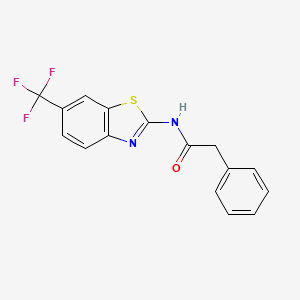

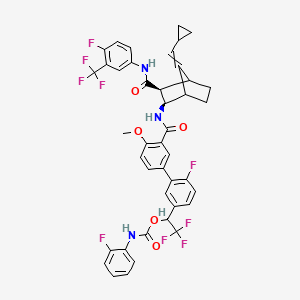

Molecular Formula |

C16H11F3N2OS |

|---|---|

Molecular Weight |

336.3 g/mol |

IUPAC Name |

2-phenyl-N-[6-(trifluoromethyl)-1,3-benzothiazol-2-yl]acetamide |

InChI |

InChI=1S/C16H11F3N2OS/c17-16(18,19)11-6-7-12-13(9-11)23-15(20-12)21-14(22)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,20,21,22) |

InChI Key |

WYPGOAOLLLOOOT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395711.png)

![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)

![2-(1,2,3,5,6,7-hexahydro-s-indacen-4-ylamino)-5-(pyridin-2-ylmethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidine-7-thione](/img/structure/B12395763.png)

![(4S)-4-[[(2S)-2-acetamidohexanoyl]amino]-5-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12395786.png)